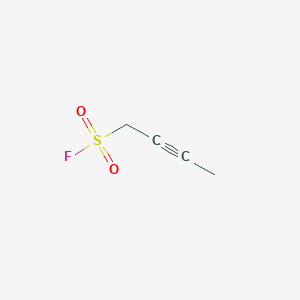![molecular formula C10H15FO B13254333 2-(2-Fluoroethyl)bicyclo[2.2.1]heptane-2-carbaldehyde](/img/structure/B13254333.png)
2-(2-Fluoroethyl)bicyclo[2.2.1]heptane-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Fluoroethyl)bicyclo[2.2.1]heptane-2-carbaldehyde is an organic compound with the molecular formula C10H15FO. This compound features a bicyclic structure, which is a common motif in organic chemistry, particularly in the synthesis of complex molecules. The presence of a fluoroethyl group and an aldehyde functional group makes it a versatile intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Fluoroethyl)bicyclo[221]heptane-2-carbaldehyde can be achieved through several methods One common approach involves the use of a Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure
Industrial Production Methods
Industrial production of this compound typically involves large-scale Diels-Alder reactions followed by functional group modifications. The reaction conditions are optimized to ensure high yield and purity of the final product. Catalysts and solvents are carefully chosen to facilitate the reaction and minimize side products.
Chemical Reactions Analysis
Types of Reactions
2-(2-Fluoroethyl)bicyclo[2.2.1]heptane-2-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The aldehyde group can be reduced to form a primary alcohol.
Substitution: The fluoroethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used to replace the fluoroethyl group under suitable conditions.
Major Products
Oxidation: 2-(2-Fluoroethyl)bicyclo[2.2.1]heptane-2-carboxylic acid.
Reduction: 2-(2-Fluoroethyl)bicyclo[2.2.1]heptane-2-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(2-Fluoroethyl)bicyclo[2.2.1]heptane-2-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: It serves as a building block for the synthesis of biologically active compounds.
Medicine: It is used in the development of pharmaceuticals, particularly those targeting specific molecular pathways.
Industry: It is employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-Fluoroethyl)bicyclo[2.2.1]heptane-2-carbaldehyde depends on its functional groups. The aldehyde group can form covalent bonds with nucleophiles, making it a reactive intermediate in various biochemical pathways. The fluoroethyl group can influence the compound’s reactivity and stability, affecting its interactions with molecular targets.
Comparison with Similar Compounds
Similar Compounds
Norbornane: A saturated hydrocarbon with a similar bicyclic structure.
Norbornene: A bicyclic compound with a double bond, making it more reactive than norbornane.
Norbornadiene: A bicyclic compound with two double bonds, used in various chemical reactions.
Uniqueness
2-(2-Fluoroethyl)bicyclo[2.2.1]heptane-2-carbaldehyde is unique due to the presence of both a fluoroethyl group and an aldehyde group. This combination of functional groups provides a distinct reactivity profile, making it a valuable intermediate in organic synthesis and pharmaceutical development.
Properties
Molecular Formula |
C10H15FO |
|---|---|
Molecular Weight |
170.22 g/mol |
IUPAC Name |
2-(2-fluoroethyl)bicyclo[2.2.1]heptane-2-carbaldehyde |
InChI |
InChI=1S/C10H15FO/c11-4-3-10(7-12)6-8-1-2-9(10)5-8/h7-9H,1-6H2 |
InChI Key |
VJZYXEUWGGCZEU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CC1CC2(CCF)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[1-(4-Bromo-3-methylphenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile](/img/structure/B13254258.png)

![4-[4-(2-Hydroxyethyl)-1H-pyrazol-1-yl]phenol](/img/structure/B13254284.png)

![{1-[Amino(phenyl)methyl]cyclohexyl}methanol](/img/structure/B13254289.png)

![tert-Butyl N-{[1-(3-formylpiperidine-1-carbonyl)cyclopropyl]methyl}carbamate](/img/structure/B13254303.png)

amine hydrochloride](/img/structure/B13254326.png)
amine](/img/structure/B13254328.png)
![3-[(Phenylthio)methyl]piperidine](/img/structure/B13254329.png)

![3-{[(Tert-butoxy)carbonyl]amino}-3-(2-fluorophenyl)-2,2-dimethylpropanoic acid](/img/structure/B13254335.png)
